molecular formula C7H5NO3S2 B6159097 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 1780771-62-1

3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B6159097
CAS No.: 1780771-62-1
M. Wt: 215.2
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Description

3-Methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure. This particular compound is characterized by its unique molecular structure, which includes a methyl group, an oxo group, and a carboxylic acid functional group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the cyclization of thiourea derivatives with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by subsequent functional group modifications to introduce the methyl, oxo, and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can yield thiol or amine derivatives.

  • Substitution: Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.

Medicine: It is used in the development of new drugs, particularly those targeting infectious diseases and cancer.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cellular functions.

Comparison with Similar Compounds

  • Thiazolidinediones

  • Benzothiazoles

  • Thiazolines

  • Thiazolium salts

Properties

CAS No.

1780771-62-1

Molecular Formula

C7H5NO3S2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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